MB-21

Dengue virus NS2B-NS3 protease Allosteric inhibition

MB-21 is a benzimidazole-derived allosteric inhibitor of DENV NS2B-NS3 protease. It offers validated inhibition of all four serotypes in cell culture with minimal cytotoxicity up to 100 μM, making it an ideal positive control and hit-to-lead starting point for pan-dengue antiviral research. Its mixed-type kinetics enable robust enzymology studies and assay standardization.

Molecular Formula
Molecular Weight
Cat. No. B1577395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMB-21
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MB-21 (CAS 1870007-38-7): A Pan‑Serotype Dengue Protease Inhibitor for Antiviral Research and Hit‑to‑Lead Optimization


MB-21 is a benzimidazole‑derived small molecule (C21H12ClN3O2S) that functions as a mixed‑type inhibitor of the dengue virus (DENV) NS2B‑NS3 serine protease [1]. In a fluorogenic peptide cleavage assay, MB-21 inhibited the cloned DENV‑2 protease with an IC50 of 5.95 μM [1]. The compound was identified as the most potent hit from a random screen of approximately 1000 small molecules [1]. In cell culture, MB-21 does not exhibit discernible cytotoxicity up to 100 μM [1].

MB-21 (CAS 1870007-38-7): Why Simple In‑Class Substitution Can Compromise Experimental Outcomes


Dengue protease inhibitors span multiple chemotypes (benzimidazoles, glycyrrhizic acid conjugates, curcuminoids, and peptidomimetics) and exhibit fundamentally different inhibition mechanisms, serotype coverage, and cytotoxicity profiles [1]. Substituting MB‑21 with a generic “dengue protease inhibitor” risks introducing uncharacterized serotype bias or cellular toxicity that can confound pan‑serotype antiviral efficacy studies. For instance, orthosteric inhibitors like ARDP0006 demonstrate moderate antiviral activity but may lack the broad‑spectrum, allosteric inhibition and favorable safety margin that define MB‑21's utility in hit‑to‑lead programs [2].

MB-21 (CAS 1870007-38-7): Quantitative Differentiation Versus Closest Analogs and In‑Class Alternatives


In Vitro Protease Inhibition Potency: MB‑21 vs. Curcumin (Allosteric Inhibitor Class Comparison)

MB‑21 inhibits recombinant DENV‑2 NS2B‑NS3 protease with an IC50 of 5.95 μM in a fluorogenic peptide substrate cleavage assay [1]. In a separate study employing the same assay principle, the natural product allosteric inhibitor curcumin exhibited an IC50 of 7.18 ± 0.62 μM [2]. While both compounds act via allosteric mechanisms, MB‑21 demonstrates approximately 1.2‑fold greater potency in the primary biochemical assay.

Dengue virus NS2B-NS3 protease Allosteric inhibition

Pan‑Serotype Antiviral Efficacy: MB‑21 Quantified Viral Titer Reduction vs. ARDP0006

MB‑21 at a fixed concentration of 30 μM reduces infectious viral titers of DENV‑1, DENV‑2, DENV‑3, and DENV‑4 by 50%, 82%, 75%, and 73%, respectively, in Vero cell culture [1]. In contrast, the orthosteric inhibitor ARDP0006 was evaluated only against DENV‑2 in cell‑based replication assays, yielding an EC50 of 4.2 ± 1.9 μM with no reported data for other serotypes [2]. MB‑21 is one of the few small‑molecule inhibitors for which quantitative, serotype‑specific titer reduction data are available across all four DENV serotypes.

Dengue virus Pan‑serotype antiviral Viral titer reduction

Cytotoxicity and Selectivity Margin: MB‑21 vs. Orthosteric Inhibitor ARDP0006

MB‑21 exhibits no discernible cytotoxicity in Vero cells at concentrations up to 100 μM, the highest concentration tested [1]. In contrast, ARDP0006 displays a CC50 of 69 ± 4 μM, with a calculated selectivity index (SI = CC50/EC50) of 16.6 [2]. While a direct CC50 comparison is limited by different assay conditions, MB‑21's complete lack of cytotoxicity at 100 μM suggests a wider safety window, which is critical for downstream cell‑based screening and in vivo formulation development.

Cytotoxicity Selectivity index Antiviral safety

Inhibition Mechanism: Mixed‑Type (Allosteric) Binding vs. Orthosteric Inhibitors

Kinetic analysis of DENV‑2 protease activity in the presence of MB‑21 reveals a mixed‑type inhibition pattern, characterized by alterations in both Km and Vmax [1]. This indicates binding to an allosteric site distinct from the catalytic triad. In silico docking further supports binding in the vicinity of the active site without occupying it [1]. Orthosteric inhibitors like ARDP0006, by contrast, compete directly with substrate binding at the active site [2]. Allosteric inhibitors may offer advantages in terms of selectivity and reduced susceptibility to resistance mutations that often arise in orthosteric sites.

Allosteric inhibition Mixed‑type kinetics Dengue protease

MB-21 (CAS 1870007-38-7): Optimal Research and Industrial Application Scenarios


Pan‑Serotype Dengue Antiviral Hit‑to‑Lead Optimization

MB‑21 serves as an ideal starting point for medicinal chemistry optimization programs aimed at developing a pan‑dengue antiviral agent. Its validated, quantifiable inhibition of all four DENV serotypes in cell culture [1] provides a robust baseline for structure‑activity relationship (SAR) studies. Researchers can use MB‑21 as a reference compound to benchmark new analogs for improved potency while maintaining broad‑spectrum coverage.

Allosteric Protease Inhibition Mechanism Studies

Due to its well‑characterized mixed‑type inhibition kinetics [1], MB‑21 is a valuable tool for investigating allosteric regulation of flavivirus NS2B‑NS3 proteases. It can be employed in enzymology experiments to dissect the conformational dynamics of the protease and to screen for compounds that bind to similar allosteric pockets, potentially revealing new druggable sites.

High‑Throughput Screening (HTS) Assay Validation and Positive Control

MB‑21's combination of moderate potency (IC50 = 5.95 μM) and negligible cytotoxicity up to 100 μM [1] makes it an excellent positive control for validating fluorogenic protease assays and cell‑based antiviral screens. Its performance can be used to set assay acceptance criteria and to normalize inter‑plate variability in HTS campaigns.

Comparative Pharmacology Studies of Dengue Protease Inhibitor Chemotypes

MB‑21 represents the benzimidazole class of allosteric dengue protease inhibitors. It can be included in comparative panels alongside orthosteric inhibitors (e.g., ARDP0006) and natural product‑derived allosteric inhibitors (e.g., curcumin) to evaluate class‑specific differences in potency, cytotoxicity, and serotype coverage [2]. Such studies are essential for prioritizing chemotypes in antiviral drug discovery pipelines.

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